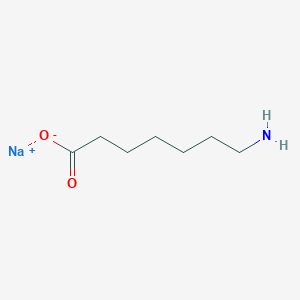

Sodium 7-aminoheptanoate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H14NNaO2 |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

sodium;7-aminoheptanoate |

InChI |

InChI=1S/C7H15NO2.Na/c8-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);/q;+1/p-1 |

InChI Key |

LLNNCXKYFNWIRD-UHFFFAOYSA-M |

Canonical SMILES |

C(CCCN)CCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Chemical Synthesis Methodologies for 7 Aminoheptanoate and Its Derivatives

Conventional Organic Synthesis Routes

Conventional methods for synthesizing 7-aminoheptanoate derivatives rely on established organic reactions, including transformations of cyclic ethers, carbon chain extension techniques, and amination strategies.

Synthesis from Furan (B31954) Derivatives

One synthetic approach utilizes furan derivatives as a starting point to construct the seven-carbon backbone of 7-aminoheptanoate. A notable example begins with 3,4-dihydro-2H-pyran, a readily available cyclic ether. The synthesis unfolds through the following sequence:

Ring Opening and Functionalization : Acid-catalyzed hydrolysis of 3,4-dihydro-2H-pyran yields tetrahydro-2H-pyran-2-ol.

Carbon Chain Extension : A Wittig reaction is then employed to extend the carbon chain, creating a seven-carbon scaffold.

Introduction of the Amino Group : The terminal hydroxyl group is converted to a good leaving group, such as a tosylate or triflate, which is subsequently displaced by an azide (B81097) ion (e.g., using sodium azide).

Final Reduction : The azide group is reduced to a primary amine, and any carbon-carbon double bonds from the Wittig reaction are hydrogenated to afford the final amino ester. chemicalforums.com

This multi-step process provides a viable, albeit lengthy, route to the target molecule from a cyclic precursor.

Homologation Reactions for Carbon Chain Extension

Homologation reactions, which extend a carbon chain by a single methylene (B1212753) unit, are a direct method for converting readily available 6-aminohexanoic acid derivatives into their 7-aminoheptanoate counterparts. Two prominent homologation methods are the Arndt-Eistert synthesis and the Kowalski ester homologation.

Arndt-Eistert Synthesis : This classic method involves the conversion of a carboxylic acid to its next higher homologue. wikipedia.orglibretexts.org When applied to an N-protected 6-aminohexanoic acid, the general steps are:

Activation : The carboxylic acid is first converted to an acyl chloride, typically using thionyl chloride.

Formation of a Diazoketone : The acyl chloride is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. wikipedia.orgorganic-chemistry.orgnrochemistry.com

Wolff Rearrangement : The diazoketone undergoes a Wolff rearrangement, catalyzed by a metal such as silver oxide, to form a ketene (B1206846). wikipedia.orgnrochemistry.com

Nucleophilic Trapping : The ketene is then trapped by a nucleophile. If water is used, the homologous carboxylic acid is formed. If an alcohol is used, the corresponding ester is obtained. organic-chemistry.org

A key advantage of the Arndt-Eistert synthesis is that the Wolff rearrangement proceeds with retention of stereochemistry at the alpha-carbon. libretexts.org However, the use of the toxic and explosive diazomethane is a significant drawback. wikipedia.orglibretexts.org Safer alternatives, such as using (trimethylsilyl)diazomethane, have been developed. libretexts.org

Kowalski Ester Homologation : This method serves as a safer alternative to the Arndt-Eistert synthesis as it avoids the use of diazomethane. libretexts.org The Kowalski protocol has been successfully applied to the homologation of α-amino esters to β-amino esters and can be adapted for ω-amino acids. acs.orguniroma1.itresearchgate.netnih.gov The key steps involve the reaction of the ester with a carbenoid, generated from dibromomethane (B42720) and a strong base, to form an ynolate intermediate, which is then quenched with an alcohol to yield the homologous ester. researchgate.net The nature of the nitrogen-protecting group is a critical factor in the success of this reaction. acs.orguniroma1.itresearchgate.netnih.gov

| Homologation Method | Key Reagents | Key Intermediate | Advantages | Disadvantages |

| Arndt-Eistert Synthesis | Acyl chloride, Diazomethane, Silver (I) catalyst | Diazoketone, Ketene | Well-established, Retention of stereochemistry | Use of toxic and explosive diazomethane |

| Kowalski Ester Homologation | Ester, Dibromomethane, Strong base, Alcohol | Ynolate | Safer alternative to Arndt-Eistert | Requires careful control of reaction conditions |

Amination and Reduction Strategies

These strategies focus on introducing the amino group at the 7-position of a heptanoic acid derivative. This can be achieved through various methods, including nucleophilic substitution followed by reduction, or reductive amination of a carbonyl group.

One documented synthesis of 7-aminoheptanoic acid starts with 6-bromocaproic acid ethyl ester. google.com The steps are as follows:

Carbon-Carbon Bond Formation : 6-bromocaproic acid ethyl ester is reacted with nitromethane (B149229) in the presence of a base (sodium ethoxide) to form ethyl 7-nitroheptanoate.

Reduction of the Nitro Group : The nitro group is then reduced to a primary amine. This is typically achieved through catalytic hydrogenation using a palladium-on-carbon catalyst. google.com

Another approach is the reductive amination of a carbonyl compound. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of 7-aminoheptanoate, this would involve the reductive amination of 7-oxoheptanoic acid or its ester. The process generally occurs in a single pot where the carbonyl compound and an ammonia (B1221849) source react to form an intermediate imine, which is then immediately reduced to the amine. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. masterorganicchemistry.comharvard.educommonorganicchemistry.com

| Starting Material | Key Reagents | Intermediate | Final Product |

| 6-Bromocaproic acid ethyl ester | Nitromethane, Sodium ethoxide, H2/Pd-C | Ethyl 7-nitroheptanoate | Ethyl 7-aminoheptanoate |

| 7-Oxoheptanoic acid | Ammonia, Reducing agent (e.g., NaBH3CN) | Imine | 7-Aminoheptanoic acid |

Esterification and Hydrolysis Pathways to Access the Free Acid and Sodium Salt

The final steps in many syntheses of sodium 7-aminoheptanoate involve the manipulation of the carboxylic acid and amino functional groups.

Esterification : If the synthesis yields 7-aminoheptanoic acid, it can be converted to its corresponding ester, such as ethyl 7-aminoheptanoate, through Fischer-Speier esterification. This typically involves reacting the amino acid with an excess of the desired alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., anhydrous hydrochloric acid). The reaction is often heated to drive it to completion. The product is typically isolated as the hydrochloride salt of the ester.

Hydrolysis : Conversely, if the synthesis results in an ester of 7-aminoheptanoic acid, the free acid can be obtained through hydrolysis. This is usually achieved by treating the ester with an aqueous base, such as sodium hydroxide (B78521), followed by acidification to protonate the carboxylate.

Formation of the Sodium Salt : To obtain this compound, 7-aminoheptanoic acid is treated with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent, typically water or an alcohol. The salt is then isolated by evaporation of the solvent.

Advanced Synthetic Approaches

More modern synthetic strategies aim to improve efficiency and yield by designing more streamlined reaction sequences.

Convergent Synthesis Strategies Utilizing ω-Amino Esters

Convergent synthesis is a strategy that involves preparing different fragments of a target molecule separately and then coupling them together in the final stages of the synthesis. aiche.orgoup.comnih.gov This approach is often more efficient for the synthesis of complex molecules compared to a linear synthesis where the molecule is built step-by-step.

Functional Group Interconversions for Targeted Synthesis

The synthesis of 7-aminoheptanoate and its derivatives often necessitates the strategic use of functional group interconversions to achieve the desired molecular architecture and to prevent unwanted side reactions. A primary strategy in this regard is the use of protecting groups for the amino and carboxyl functionalities.

Protecting Group Strategies:

The amino group of 7-aminoheptanoate is nucleophilic and can interfere with reactions targeting other parts of the molecule. To circumvent this, temporary protecting groups are employed. Common protecting groups for the amino function include:

tert-Butoxycarbonyl (Boc): This group is introduced by reacting the amino acid with di-tert-butyl dicarbonate. The Boc group is stable under a variety of reaction conditions but can be readily removed with moderate acids like trifluoroacetic acid.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is attached using Fmoc-chloride or Fmoc-succinimide. It is notably stable to acidic conditions but is cleaved by mild bases, such as piperidine. This orthogonality to the Boc group allows for selective deprotection in complex syntheses.

Similarly, the carboxylic acid group can be protected, often as an ester (e.g., methyl or ethyl ester), to prevent its participation in unwanted reactions. These ester groups can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

The strategic application of these protecting groups allows for the selective modification of other parts of the 7-aminoheptanoate molecule, enabling the synthesis of a wide array of derivatives.

Green Chemistry Principles in 7-Aminoheptanoate Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of amino acids and their derivatives.

Biocatalytic Synthesis:

A significant advancement in the green synthesis of 7-aminoheptanoate involves the use of biocatalysis. A notable example is the one-pot synthesis from cycloheptane (B1346806) using a mixed-species microbial culture. In a study focused on the synthesis of ω-amino acids, a biocatalytic cascade was developed that converted cycloheptane to 7-aminoheptanoic acid with a yield of 49% nih.govnih.govresearchgate.netx-mol.netdntb.gov.ua. This process operates under mild conditions (ambient temperature and pressure) in an aqueous medium, thereby avoiding the use of harsh reagents and organic solvents typical of traditional chemical syntheses.

The enzymatic cascade involves a series of oxidation and amination steps, showcasing the potential of engineered microorganisms to perform complex chemical transformations in an environmentally benign manner.

Atom Economy and E-Factor:

To quantitatively assess the "greenness" of different synthetic routes, metrics such as atom economy and the Environmental Factor (E-Factor) are employed. Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor quantifies the amount of waste generated per unit of product.

A comparison of different synthetic routes to 7-aminoheptanoic acid highlights the advantages of greener approaches:

| Synthesis Route | Key Reagents | Reported Yield (%) | Atom Economy (%) | E-Factor (approx.) |

| From 6-Bromocaproic Acid Ethyl Ester | 6-Bromocaproic acid ethyl ester, Nitromethane, Sodium Ethoxide, Palladium on Carbon | 73.2 - 77.1 | ~35% | High (significant inorganic and organic waste) |

| From Cycloheptanone (B156872) (Schmidt Rearrangement) | Cycloheptanone, Hydrazoic Acid | Not specified | ~88% (for the rearrangement step) | Moderate (depends on reagent generation and workup) |

| Biocatalytic from Cycloheptane | Cycloheptane, Engineered E. coli | 49 | High (most atoms from substrate and water are incorporated) | Low (primarily biomass and aqueous medium) |

The data clearly indicates that while traditional chemical methods can provide good yields, they often suffer from low atom economy and generate substantial waste. In contrast, the biocatalytic route, despite a moderate yield in the reported study, presents a much more environmentally favorable profile with high atom economy and a significantly lower E-Factor.

Biocatalytic and Microbial Production of 7 Aminoheptanoate

Strategies for Bioproduction of ω-Amino Acids

The biosynthesis of ω-amino acids, a class of compounds characterized by an amino group at the terminal (ω) carbon, presents unique challenges as they are not typically found in central metabolism. Consequently, novel biosynthetic pathways must be engineered in microbial hosts. General strategies for the bioproduction of ω-amino acids revolve around several key principles:

Pathway Elongation: Extending the carbon chain of existing α-amino acids or other central metabolites.

Functional Group Conversion: Modifying existing molecules to introduce a terminal amino group.

De novo Synthesis: Constructing entirely new pathways from simple precursors.

These strategies often involve the heterologous expression of enzymes from various organisms and the meticulous redirection of metabolic flux towards the desired product. Systems metabolic engineering, which integrates systems biology, synthetic biology, and evolutionary engineering, provides a powerful framework for rationally designing and optimizing these production strains. nih.gov

Metabolic Engineering Approaches for Enhanced Yields

To move from proof-of-concept to industrially viable production, significant metabolic engineering efforts are required to enhance the yield, titer, and productivity of 7-aminoheptanoate. These approaches focus on optimizing the host organism's cellular machinery to efficiently channel carbon towards the target molecule.

Engineering Recombinant Host Cells for 7-Aminoheptanoate Biosynthesis

The creation of a microbial cell factory for 7-aminoheptanoate production necessitates the introduction of a synthetic metabolic pathway. One successful approach involves the establishment of a recursive carbon-chain-extension cycle in a host organism like Escherichia coli. researchgate.net This cycle iteratively adds carbon units to a precursor molecule, elongating the carbon chain to the desired length.

A key strategy has been to leverage and modify existing amino acid biosynthetic pathways. For instance, the leucine (B10760876) biosynthesis pathway has been engineered to create a synthetic "+1" recursive metabolic pathway for extending the carbon chain of 2-ketoacids. nih.gov This involves engineering the enzymes of the LeuABCD pathway to preferentially act on longer-chain substrates, enabling the recursive synthesis of nonnatural ketoacids which can then be converted to the corresponding amino acids. nih.gov

Optimization of Microbial Strains (e.g., Escherichia coli, Saccharomyces cerevisiae) for Production

Both the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are workhorses of industrial biotechnology due to their well-characterized genetics and physiology, and robust growth characteristics. nih.govasm.org

Escherichia coli has been a primary host for engineering 7-aminoheptanoate production. Optimization strategies in E. coli often focus on:

Enhancing Precursor Supply: Overexpressing genes involved in the synthesis of key precursors to drive the metabolic flux towards the engineered pathway.

Eliminating Competing Pathways: Deleting genes that encode for enzymes that divert precursors to unwanted byproducts. nih.gov

Improving Cofactor Availability: Ensuring a sufficient supply of cofactors like NAD(P)H and ATP, which are often required by the enzymes in the synthetic pathway. mdpi.com

Optimizing Gene Expression: Fine-tuning the expression levels of the heterologous enzymes to balance the pathway and avoid the accumulation of toxic intermediates. nih.gov

Saccharomyces cerevisiae , a GRAS (Generally Recognized as Safe) organism, offers advantages in terms of its robustness to industrial fermentation conditions. asm.org While specific examples of engineering S. cerevisiae for 7-aminoheptanoate are less documented, the principles of metabolic engineering applied to this yeast for producing other chemicals are transferable. nih.govannualreviews.org These include pathway optimization, improving precursor supply, and enhancing tolerance to product toxicity. asm.orgsustaine.org

Adaptive Laboratory Evolution for Improved Substrate Tolerance and Product Accumulation

Microbial production of chemicals can be limited by the toxicity of the substrate or the final product to the host organism. Adaptive Laboratory Evolution (ALE) is a powerful strategy to overcome these limitations. biorxiv.orgfrontiersin.org ALE involves subjecting a microbial population to a selective pressure, such as increasing concentrations of an inhibitor, over many generations. frontiersin.orgnih.gov This process allows for the selection of mutants with improved tolerance and, often, enhanced production capabilities. biorxiv.orgnih.gov

In the context of 7-aminoheptanoate production, ALE can be employed to:

Enhance Tolerance to Precursors or Intermediates: Improve the host's ability to withstand potentially toxic starting materials or metabolic intermediates in the engineered pathway. biorxiv.org

Increase Tolerance to 7-Aminoheptanoate: Select for strains that can tolerate higher concentrations of the final product, thereby enabling higher production titers. nih.gov

Whole-genome sequencing of the evolved strains can then reveal the genetic basis for the improved phenotypes, providing valuable insights for further rational metabolic engineering. biorxiv.org

Enzymatic Cascade Systems for 7-Aminoheptanoate Production

Enzymatic cascades, where multiple enzymatic reactions are carried out in a single pot, offer a powerful in vitro or in vivo approach for chemical synthesis. mdpi.comnih.gov These systems can be designed to be highly specific and efficient, avoiding the need for harsh reaction conditions and complex purification steps associated with traditional chemical synthesis. mdpi.com

Recursive Carbon-Chain-Extension Cycles for Nonnatural Amino Acids

A key breakthrough in the biocatalytic production of 7-aminoheptanoate has been the development of an artificial recursive carbon-chain-extension cycle. researchgate.netnih.gov This innovative approach mimics natural iterative biosynthetic pathways, such as fatty acid synthesis, to systematically elongate a carbon chain.

One such engineered system in E. coli demonstrated the simultaneous in vitro production of 5-aminovalerate, 6-aminocaproate, and 7-aminoheptanoate. researchgate.netnih.gov The process begins with a non-native substrate, 2-keto-6-aminocaproate, which is generated by the overexpression of L-lysine α-oxidase. researchgate.net This α-ketoacid then enters the recursive cycle where its carbon chain is extended. The resulting chain-extended α-ketoacids are subsequently decarboxylated by an α-ketoacid decarboxylase and then oxidized by an aldehyde dehydrogenase to yield the final nonnatural straight-chain amino acids. researchgate.net

The table below summarizes the in vitro production of these amino acids after 8 hours of enzyme catalysis.

| Compound | Concentration (mg/L) |

| 5-Aminovalerate | 99.16 |

| 6-Aminocaproate | 46.96 |

| 7-Aminoheptanoate | 4.78 |

Data from in vitro enzyme catalysis. researchgate.netnih.gov

Further in vivo experiments in engineered E. coli achieved simultaneous production of 2.15 g/L of 5-aminovalerate, 24.12 mg/L of 6-aminocaproate, and 4.74 mg/L of 7-aminoheptanoate. researchgate.netnih.gov

This recursive carbon-chain-extension strategy represents a versatile platform that can potentially be adapted to produce a wide range of medium-chain organic acids with various functional groups, opening new avenues for the sustainable production of valuable bio-based chemicals. researchgate.net

In Vitro Biosynthetic Systems for Controlled Production

There is a lack of published research detailing specific in vitro enzymatic cascades or cell-free systems designed for the controlled production of 7-aminoheptanoate.

Cofactor Regeneration Systems in Biocatalytic Processes

While cofactor regeneration is a critical aspect of biocatalysis, the scientific literature does not provide specific examples or developed systems for regenerating cofactors like NAD(P)H or ATP within the context of 7-aminoheptanoate synthesis.

Utilization of Renewable Feedstocks in Bioproduction

Conversion of Cellulosic Biomass and Sugars

No established or researched pathways for the direct conversion of cellulosic biomass or common sugars into 7-aminoheptanoate have been reported in the available literature.

L-Lysine as a Precursor in Artificial Pathways

There is no documented evidence of artificial biosynthetic pathways utilizing L-lysine as a direct precursor for the synthesis of 7-aminoheptanoate.

Glycerol (B35011) and Fatty Acids as Substrates

The use of glycerol or fatty acids as primary substrates for the microbial or biocatalytic production of 7-aminoheptanoate is not described in the current body of scientific research.

Due to these significant gaps in the primary research literature, providing a detailed, data-driven article that meets the user's specific requirements is not feasible. Further research into the biosynthesis of ω-amino acids, and specifically 7-aminoheptanoate, is needed.

Applications of 7 Aminoheptanoate in Advanced Materials and Biotechnology

Monomer for Polymer Synthesis

Sodium 7-aminoheptanoate is a fundamental building block in the creation of long-chain polyamides. Its bifunctional nature, possessing both an amine and a carboxylate group, allows it to undergo polymerization to form robust materials with a wide range of industrial applications.

Precursor for Nylon-7 and Polyenanthamide Synthesis

7-Aminoheptanoic acid is the direct monomer for the production of Nylon-7, also known as polyenanthamide. The polymerization is typically carried out via melt polycondensation, where the monomer is heated to high temperatures (around 260°C) under a vacuum to facilitate the removal of water and drive the formation of amide bonds. While the free amino acid is commonly cited as the starting material, the process can be initiated from its sodium salt, which would be neutralized in situ to generate the polymerizable 7-aminoheptanoic acid.

The resulting polymer, Nylon-7, exhibits a combination of desirable properties including high strength, good thermal stability, and low moisture absorption compared to other common nylons like Nylon-6 and Nylon-6,6. These characteristics make it suitable for applications requiring dimensional stability and consistent performance in varying environmental conditions.

Table 1: Comparison of Properties of Nylon-7 with Other Aliphatic Polyamides

| Property | Nylon-7 | Nylon-6 | Nylon-6,6 |

| Melting Point (°C) | ~225 | ~220 | ~265 |

| Density (g/cm³) | ~1.08 | ~1.13 | ~1.14 |

| Water Absorption (24h, %) | ~1.0 | ~1.9 | ~1.5 |

Role in Nylon-7,7 and Related Polyamides Production

While 7-aminoheptanoate is the monomer for AB-type polyamides like Nylon-7, it is not directly incorporated into the backbone of AABB-type polyamides such as Nylon-7,7. The synthesis of Nylon-7,7 requires the reaction of a seven-carbon diamine (1,7-heptanediamine) with a seven-carbon dicarboxylic acid (pimelic acid).

However, 7-aminoheptanoic acid, and by extension its sodium salt, can be chemically converted into these necessary precursors. For instance, the carboxylic acid group of 7-aminoheptanoic acid can be reduced to an alcohol and subsequently converted to a second amine group to yield 1,7-heptanediamine. Similarly, the amine group can be replaced to form pimelic acid. Therefore, this compound serves as a potential starting material for the synthesis of the monomers required for Nylon-7,7 production.

Development of Bio-based Plastics and Bioplastics

There is a growing interest in producing 7-aminoheptanoic acid from renewable resources, positioning Nylon-7 as a bio

Intermediate in Specialty Chemical Production

Derivatization for Complex Molecular Architectures

The presence of both a primary amine and a carboxylic acid group makes 7-aminoheptanoic acid an ideal building block for creating large and complex molecular architectures through derivatization. These two functional groups can undergo a wide range of chemical reactions independently, enabling its use as a linker or monomer in the synthesis of polymers and macrocycles.

One of the most significant applications is in the synthesis of polyamides. Similar to its shorter homologue, 6-aminocaproic acid (a precursor to Nylon 6), 7-aminoheptanoic acid can undergo self-condensation polymerization. mdpi.commdpi.com In this process, the carboxylic acid of one molecule reacts with the amino group of another, forming an amide bond and releasing water. This step-growth polymerization leads to the formation of long-chain polymers, in this case, Polyamide 7. The properties of this polymer, such as its melting point, flexibility, and hydrophobicity, are directly influenced by the seven-carbon aliphatic chain of the monomer.

Furthermore, 7-aminoheptanoic acid is utilized as a flexible spacer in the synthesis of complex macrocyclic compounds, particularly macrocyclic peptides. nih.govnih.gov In this context, it is incorporated into a peptide chain to connect different parts of the molecule. Its flexible, hydrophobic chain can influence the final conformation of the macrocycle, which is often critical for its biological activity. nih.gov By controlling the three-dimensional shape, these linkers can help to create molecules with improved properties, such as enhanced cell permeability or target-binding affinity. nih.gov The derivatization reactions typically involve standard peptide coupling methods, where the carboxylic acid is activated to react with an amino group, or the amino group acts as a nucleophile to react with an activated carboxyl.

Incorporation into Natural Product Analogues (e.g., Jadomycins)

The biosynthesis of natural products can sometimes be manipulated to incorporate non-natural building blocks, leading to the creation of novel analogues with potentially altered biological activities. The jadomycins are a family of complex polyketide natural products produced by the soil bacterium Streptomyces venezuelae. nih.govnih.gov A key feature of their biosynthesis is the non-enzymatic incorporation of an amino acid from the culture medium into the final structure, forming a characteristic heterocyclic ring system. nih.govrsc.org

Researchers have successfully utilized 7-aminoheptanoic acid as a non-natural amino acid precursor in the fermentation of S. venezuelae. This resulted in the production of a novel jadomycin (B1254412) analogue, named Jadomycin Hep, which incorporates the seven-carbon amino acid into its structure. rsc.org The incorporation of 7-aminoheptanoic acid leads to the formation of a seven-membered E-ring within the jadomycin scaffold, a structure not previously seen in this natural product family. rsc.org This demonstrates the flexibility of the jadomycin biosynthetic pathway and provides a method for generating structural diversity. The production of these new analogues allows for the exploration of structure-activity relationships and the potential discovery of compounds with improved therapeutic properties. nih.gov

Table 1: Jadomycin Analogues Produced by S. venezuelae using Different Linear Amino Acids

This interactive table summarizes the findings from research on incorporating various amino acids into the jadomycin structure.

| Amino Acid Precursor | Resulting Jadomycin Analogue | E-Ring Size | Isolated Yield (mg/L) |

|---|---|---|---|

| 4-Aminobutanoic acid | Jadomycin But | 5-membered | Not reported in this study |

| 6-Aminohexanoic acid | Jadomycin Hex | 6-membered | Not reported in this study |

| 7-Aminoheptanoic acid | Jadomycin Hep (1) | 7-membered | 21 |

| 8-Aminooctanoic acid | No Jadomycin produced | - | 0 |

| 9-Aminononanoic acid | Jadomycin Non (2) | 9-membered | 10 |

| 10-Aminodecanoic acid | Jadomycin Dec (3) | 10-membered | 3 |

Data sourced from Jakeman et al. (2015). rsc.org

Role in Biocatalyst Design and Engineering

The unique properties of this compound also lend themselves to applications in the design and study of biocatalysts, which are enzymes used to accelerate chemical reactions in industrial processes.

Substrate Analogue in Enzyme Kinetic Studies

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.org Substrate analogues, which are molecules that are structurally similar to an enzyme's natural substrate, are crucial tools in these studies. nih.gov They can be used to probe the mechanism of an enzyme, determine the shape and properties of its active site, or act as inhibitors. youtube.compatsnap.com An analogue might bind to the active site but not undergo a reaction, or react much more slowly, allowing researchers to study the binding event itself or trap reaction intermediates.

Given its structure as an amino acid with a seven-carbon aliphatic chain, 7-aminoheptanoic acid can serve as a substrate analogue for enzymes that process other linear amino acids or fatty acids. For example, it could act as a competitive inhibitor for aminotransferases or other enzymes that have specificity for amino acids with medium-length, hydrophobic side chains. patsnap.com In such a scenario, the 7-aminoheptanoate molecule would compete with the natural substrate for binding to the enzyme's active site. By measuring how the reaction rate changes in the presence of the analogue, researchers can calculate key kinetic parameters, such as the inhibitor constant (Kᵢ), which provides a measure of the inhibitor's potency. nih.govnih.gov These studies provide valuable information about the substrate specificity of an enzyme and can guide the design of more potent and specific inhibitors for therapeutic or industrial purposes.

Development of Nanobiocatalysts for Industrial Applications

Nanobiocatalysts are a class of advanced materials where enzymes are attached to or encapsulated within nanoscale carriers. researchgate.net This immobilization can significantly improve the stability, reusability, and efficiency of enzymes, making them more suitable for industrial applications. nih.gov The choice of nanomaterial and the method used to attach the enzyme are critical for the performance of the nanobiocatalyst.

7-Aminoheptanoic acid is an excellent candidate for use as a linker molecule to functionalize the surface of nanoparticles and covalently attach enzymes. nih.gov Many common nanoparticles, such as those made of silica (B1680970) or iron oxide, have surfaces that can be modified to bear reactive groups. springernature.com The carboxylic acid end of 7-aminoheptanoic acid can be used to form a stable bond with a functionalized nanoparticle surface (e.g., an amine-functionalized surface). Subsequently, the amino group at the other end of the 7-aminoheptanoate linker is available to react with the enzyme, forming a covalent bond and immobilizing it onto the nanoparticle. This bifunctional linker provides a flexible, hydrophilic spacer arm that separates the enzyme from the nanoparticle surface, which can help to preserve the enzyme's native conformation and catalytic activity. The development of such robust nanobiocatalysts is a key goal in green chemistry and sustainable industrial processing. wikipedia.org

Future Research Directions and Perspectives

Advancements in Sustainable Production Technologies

The future of 7-aminoheptanoic acid production is intrinsically linked to the development of green and sustainable manufacturing processes. Traditional chemical syntheses often depend on petrochemical feedstocks and can involve harsh reaction conditions, prompting a shift towards more environmentally benign alternatives. nih.gov A primary objective is the utilization of renewable biomass as a starting material, which aligns with the principles of green chemistry by reducing reliance on finite fossil resources. rsc.orguaeu.ac.ae

Research is focused on converting biomass-derived feedstocks, such as cellulosic materials or glycerol (B35011), into valuable chemical precursors for 7-aminoheptanoic acid. nih.gov This involves developing efficient chemocatalytic methods to transform these renewable resources into the necessary chemical intermediates. rsc.org Such strategies not only offer a reduced carbon footprint but also present an opportunity to create value from agricultural or forestry waste streams. The overarching goal is to establish integrated biorefineries where biomass is converted into a spectrum of products, including ω-amino acids like 7-aminoheptanoic acid.

| Technology Area | Research Focus | Potential Impact |

| Feedstock Development | Utilization of non-food biomass (e.g., lignocellulose, crude glycerol) | Reduces competition with food sources, lowers feedstock cost. nih.gov |

| Chemocatalysis | Development of novel catalysts for converting bio-based intermediates | Increases reaction efficiency and selectivity, reduces energy consumption. rsc.org |

| Process Intensification | Integration of reaction and separation steps in a continuous process | Lowers capital and operational costs, minimizes waste generation. |

| Life Cycle Assessment | Evaluation of the environmental footprint of new production routes | Ensures the development of genuinely sustainable technologies. |

Exploration of Novel Biocatalytic Pathways

Biocatalysis, the use of enzymes to perform chemical transformations, stands out as a powerful tool for the future synthesis of 7-aminoheptanoic acid. Enzymes offer exceptional specificity and operate under mild conditions, which can lead to purer products and reduced energy consumption compared to conventional chemical methods. rsc.org A key area of exploration is the discovery and engineering of novel enzymes capable of efficiently synthesizing ω-amino acids.

Transaminases, particularly ω-transaminases (ω-TAs), are of significant interest for their ability to introduce an amino group onto a terminal carbon. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid or aldehyde acceptor, providing a direct route to ω-amino acids. rsc.org Future research will involve screening microbial genomes for new ω-TAs with desirable properties, such as high activity, stability, and a broad substrate scope that includes precursors to 7-aminoheptanoic acid. researchgate.net Furthermore, protein engineering and directed evolution techniques will be employed to tailor the properties of existing enzymes for industrial-scale processes, overcoming limitations like product inhibition. nih.gov

| Enzyme Class | Catalytic Function | Research Direction |

| ω-Transaminases (ω-TAs) | Transfer of a terminal amino group to a keto- or aldehyde-acceptor. nih.gov | Discovery of novel ω-TAs, protein engineering for improved stability and substrate specificity. |

| Dehydrogenases | Oxidation/Reduction reactions. | Use in cofactor regeneration systems for transaminase reactions. mdpi.com |

| Carboxylic Acid Reductases | Reduction of carboxylic acids to aldehydes. | Creation of aldehyde precursors for amination by ω-TAs. |

| Monooxygenases | Introduction of oxygen atoms into molecules. | Potential for creating hydroxylated precursors that can be converted to amino acids. |

Expansion of Applications in Materials Science and Industrial Biotechnology

7-Aminoheptanoic acid is a valuable monomer for the synthesis of high-performance bio-based polyamides, specifically Nylon 7. polymer-books.com As industries move towards more sustainable materials, the demand for polymers derived from renewable resources is expected to grow significantly. preprints.orgresearchgate.net Future research will focus on optimizing the polymerization of 7-aminoheptanoic acid to produce polyamides with tailored properties for specific applications, ranging from textiles and automotive components to electronics. preprints.orgacs.org The introduction of a bio-based monomer like 7-aminoheptanoic acid can lead to polymers with unique characteristics, potentially offering advantages over their petroleum-based counterparts. bioplasticsnews.com

Beyond polyamides, the unique structure of 7-aminoheptanoic acid—a seven-carbon chain with terminal amino and carboxyl groups—makes it an attractive building block in other areas of industrial biotechnology. Its bifunctional nature allows it to be used as a linker molecule in the synthesis of complex chemical structures, including pharmaceuticals and agrochemicals. biosynth.com There is potential to explore its use in creating novel surfactants, adhesives, or other specialty chemicals where its specific chain length and functional groups can impart desired properties.

Systems Biology and Synthetic Biology Integration for Enhanced Bioproduction

The most advanced frontier in the production of compounds like 7-aminoheptanoic acid lies in the integration of systems and synthetic biology to engineer microorganisms as cellular factories. nih.govnih.gov This approach, often termed systems metabolic engineering, involves the holistic design and modification of a microbe's metabolism to channel carbon from a simple feedstock, like glucose, towards the desired product. nih.gov

Systems biology provides the tools to understand the complex network of reactions within a cell. Techniques like genomics, transcriptomics, proteomics, and metabolomics allow researchers to identify metabolic bottlenecks, competing pathways, and regulatory hurdles that limit the production of a target molecule. nih.govuminho.pt This global view of cellular processes is crucial for identifying the most effective genetic targets for modification.

Synthetic biology offers the toolkit to execute the designs informed by systems biology. wikipedia.org It involves the engineering of novel metabolic pathways and regulatory circuits to achieve specific goals. nih.gov For 7-aminoheptanoic acid, this could involve:

Introducing Heterologous Pathways: Assembling genes from different organisms to create a novel production pathway in a robust industrial host like Escherichia coli or Corynebacterium glutamicum. embopress.orglbl.gov

CRISPR-based Genome Editing: Using advanced gene-editing tools to precisely modify the host organism's genome, for example, by deleting genes for competing pathways or upregulating genes in the production pathway. nih.gov

Biosensor Development: Engineering protein-based sensors that can detect the concentration of 7-aminoheptanoic acid inside the cell and dynamically regulate gene expression to optimize production and prevent the buildup of toxic intermediates. nih.gov

Rewiring Genetic Code: Expanding the genetic code to incorporate non-natural amino acids, a strategy that showcases the power of synthetic biology to manipulate the core machinery of a cell for novel chemical synthesis. nih.govspringernature.com

By combining these disciplines, researchers can rationally design and construct microbial strains capable of producing 7-aminoheptanoic acid from renewable feedstocks at high yields and titers, paving the way for a truly sustainable and economically competitive biomanufacturing process. nih.govnih.gov

Q & A

Q. What are the established laboratory protocols for synthesizing Sodium 7-aminoheptanoate?

this compound is typically synthesized via multi-step organic reactions. A common method involves:

- Step 1 : Condensation of ethyl 7-aminoheptanoate with specialized reagents (e.g., 5,8-dichloro-10-dioxo-11-methyldibenzo[c,f]thiazepine derivatives) under basic conditions (e.g., NaOH) to form intermediates .

- Step 2 : Hydrolysis or esterification reactions to yield the final sodium salt form, monitored by pH adjustment and purification via recrystallization .

- Validation : Ensure reproducibility by documenting reaction conditions (temperature, solvent ratios, catalyst loading) and cross-referencing spectral data (NMR, IR) with literature .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity by analyzing proton/carbon environments (e.g., absence of extraneous peaks indicating impurities) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect enantiomeric excess if chiral resolution is required .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxylate, amine) through characteristic absorption bands .

Q. What are the primary research applications of this compound in biochemical studies?

this compound serves as a precursor in metabolic pathway engineering, particularly for synthesizing pimelic acid, 1,7-heptanediol, and other C7 platform chemicals. It is enzymatically converted via monooxygenases or acetyltransferases in recombinant microbial hosts . Applications include:

- Studying nitrogen assimilation pathways.

- Developing biodegradable polymers via polyamide intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in yield data during catalytic synthesis of this compound?

- Systematic Variable Testing : Isolate factors affecting yield (e.g., catalyst type, solvent polarity) using Design of Experiments (DoE) methodologies. For example, compare palladium vs. enzymatic catalysts under identical conditions .

- Statistical Validation : Apply ANOVA or t-tests to determine significance of yield variations. Report confidence intervals and replicate experiments (n ≥ 3) to minimize random error .

- Contradiction Analysis : Cross-reference results with prior studies to identify methodological divergences (e.g., reaction time, purification steps) .

Q. What strategies enhance enantiomeric purity of this compound for chiral studies?

- Chiral Resolution : Use chiral stationary phases in HPLC or employ kinetic resolution via enantioselective enzymes (e.g., lipases) during synthesis .

- Asymmetric Catalysis : Optimize reaction conditions (e.g., temperature, solvent) with chiral catalysts (e.g., BINAP-metal complexes) to favor desired enantiomers .

- Quality Control : Validate purity via polarimetry and circular dichroism (CD) spectroscopy, ensuring ≥98% enantiomeric excess for biochemical assays .

Q. How should researchers design experiments to investigate this compound’s role in microbial metabolic pathways?

- Strain Engineering : Use CRISPR/Cas9 to knockout competing pathways in microbial hosts (e.g., E. coli) and overexpress enzymes like monooxygenases .

- Isotopic Labeling : Track carbon/nitrogen flux via ¹³C/¹⁵N-labeled substrates in fed-batch fermentations, analyzing metabolites with LC-MS .

- Control Experiments : Include wild-type strains and substrate-negative controls to distinguish background metabolic activity .

Q. What are best practices for integrating this compound research findings with existing literature?

- Systematic Reviews : Use databases like SciFinder or Web of Science to identify knowledge gaps (e.g., limited data on anaerobic degradation) .

- Meta-Analysis : Compare kinetic parameters (e.g., Km, Vmax) across studies to assess enzyme efficiency variability .

- Data Archiving : Deposit raw spectral data, chromatograms, and protocols in repositories like Zenodo for transparency .

Methodological Guidelines

- Reproducibility : Document all synthetic steps, including equipment calibration (e.g., HPLC column batch numbers) and reagent lot numbers .

- Data Presentation : Use SI units and avoid redundant figures; reserve large datasets (e.g., NMR spectra) for supplementary materials .

- Ethical Reporting : Disclose conflicts of interest and cite prior work rigorously, avoiding self-plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.